GSK872, commonly known as GSK872, is a potent and selective small-molecule inhibitor of receptor-interacting protein kinase 3 (RIPK3) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This compound plays a crucial role in scientific research, particularly in understanding and manipulating the process of necroptosis, a regulated form of cell death [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. GSK872 is frequently utilized in both in vitro and in vivo studies to investigate the role of necroptosis in various diseases, including cancer, cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
GSK872 exerts its biological effects by selectively inhibiting RIPK3, a crucial kinase in the necroptosis signaling pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Necroptosis is initiated upon stimulation of death receptors, leading to the formation of a complex comprising RIPK1, RIPK3, and the downstream effector, mixed lineage kinase domain-like protein (MLKL) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. RIPK3 phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately resulting in cell membrane permeabilization and necrotic cell death [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. By inhibiting RIPK3, GSK872 effectively blocks the phosphorylation of MLKL, preventing the execution of necroptosis and subsequent inflammatory responses [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7